2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine
CAS No.: 2168508-84-5
Cat. No.: VC6799702
Molecular Formula: C9H12N2O
Molecular Weight: 164.208
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2168508-84-5 |
---|---|
Molecular Formula | C9H12N2O |
Molecular Weight | 164.208 |
IUPAC Name | 2,4-dimethyl-6-prop-2-enoxypyrimidine |
Standard InChI | InChI=1S/C9H12N2O/c1-4-5-12-9-6-7(2)10-8(3)11-9/h4,6H,1,5H2,2-3H3 |
Standard InChI Key | PRPMNSHBCSKNAN-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)C)OCC=C |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2,4-dimethyl-6-(prop-2-en-1-yloxy)pyrimidine is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol. The pyrimidine ring system (C₄H₄N₂) serves as the core scaffold, with substituents influencing electronic distribution and steric interactions. Key structural elements include:
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Methyl groups at positions 2 and 4, which enhance hydrophobic interactions and metabolic stability.
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A prop-2-en-1-yloxy (propenyloxy) group at position 6, introducing an allyl ether moiety capable of participating in electrophilic addition or polymerization reactions .
Crystallographic data for related pyrimidine derivatives, such as 2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl), reveal monoclinic crystal systems with unit cell parameters approximating a = 11.3563 Å, b = 17.547 Å, and c = 12.8390 Å . While the exact crystal structure of 2,4-dimethyl-6-(prop-2-en-1-yloxy)pyrimidine remains uncharacterized, analogous compounds exhibit planar pyrimidine rings with substituents adopting equatorial orientations to minimize steric strain .
Synthetic Methodologies
Nucleophilic Substitution Reactions
The propenyloxy group is typically introduced via nucleophilic aromatic substitution. For example, 2,4-dimethyl-6-chloropyrimidine may react with propenyl alcohol (allyl alcohol) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) . This method parallels the synthesis of 4,5-dimethyl-6-{4-[6-(propan-2-yloxy)pyridin-2-yl]piperazin-1-yl}pyrimidine, where alkoxy groups are appended under mild conditions .
One-Pot Multicomponent Reactions
Efficient routes to pyrimidine derivatives often employ one-pot strategies. A representative protocol involves condensing aldehydes, malononitrile, and pyrimidine precursors in ethanol with catalytic piperidine . For instance, 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzaldehyde reacts with malononitrile and 2-hydroxybenzaldehyde to yield complex pyrimidine frameworks in yields exceeding 90% . Adapting this approach, 2,4-dimethyl-6-(prop-2-en-1-yloxy)pyrimidine could be synthesized by substituting the aldehyde component with allyloxy-bearing intermediates.
Purification and Characterization
Purification via flash chromatography (petroleum ether/ethyl acetate gradients) and recrystallization from ethanol is standard for pyrimidine derivatives . Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural validation. For example, ¹H NMR of analogous compounds reveals distinct signals for methyl groups (δ 2.1–2.5 ppm) and allyl protons (δ 4.5–6.0 ppm) .
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s logP (octanol-water partition coefficient) is estimated at 2.1–2.5, indicating moderate lipophilicity suitable for agrochemical formulations . Aqueous solubility is likely limited (<1 mg/mL) due to the nonpolar methyl and allyl groups, necessitating co-solvents or surfactants for practical applications .
Thermal Stability
Pyrimidine derivatives with alkoxy substituents exhibit melting points ranging from 80–120°C, as observed in 2,4-dimethyl-6-propan-2-yloxyaniline (mp ≈ 95°C) . Thermal gravimetric analysis (TGA) of similar compounds shows decomposition onset temperatures above 200°C, suggesting robustness under standard handling conditions .
Biological Activity and Applications
Pharmaceutical Relevance
While direct evidence for 2,4-dimethyl-6-(prop-2-en-1-yloxy)pyrimidine’s bioactivity is lacking, structurally related compounds exhibit antimicrobial and anticancer properties. For instance, ethyl 2-{[4-(dimethylamino)phenyl]methylidene}-5-{3-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate shows moderate activity against Staphylococcus aureus (MIC = 8 μg/mL) .
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